2-Chloro-7-methoxyphenazine 5,10-dioxide
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Overview
Description
2-Chloro-7-methoxyphenazine 5,10-dioxide is a synthetic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-methoxyphenazine 5,10-dioxide typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloroaniline with 2-methoxybenzoquinone in the presence of a suitable oxidizing agent . The reaction is carried out in an organic solvent such as acetic acid or toluene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7-methoxyphenazine 5,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxy derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in benzene is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions are typical reducing agents.
Major Products: The major products formed from these reactions include various phenazine derivatives with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other phenazine derivatives with enhanced properties.
Biology: The compound exhibits antimicrobial activity against a range of bacterial and fungal pathogens.
Industry: It is used in the development of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of 2-Chloro-7-methoxyphenazine 5,10-dioxide involves its interaction with cellular components, leading to cytotoxic effects. The compound’s N-oxide functionalities play a crucial role in generating reactive oxygen species (ROS), which induce oxidative stress and cell death in target cells . Additionally, it can intercalate into DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Iodinin (1,6-dihydroxyphenazine 5,10-dioxide): Known for its potent cytotoxic properties against leukemia cells.
Myxin (1-hydroxy-6-methoxyphenazine 5,10-dioxide): Exhibits selective cytotoxicity towards hypoxic tumor cells.
Uniqueness: 2-Chloro-7-methoxyphenazine 5,10-dioxide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its chloro and methoxy groups enhance its solubility and membrane permeability, making it a promising candidate for drug development .
Properties
CAS No. |
23677-04-5 |
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Molecular Formula |
C13H9ClN2O3 |
Molecular Weight |
276.67 g/mol |
IUPAC Name |
2-chloro-7-methoxy-10-oxidophenazin-5-ium 5-oxide |
InChI |
InChI=1S/C13H9ClN2O3/c1-19-9-3-5-11-13(7-9)16(18)10-4-2-8(14)6-12(10)15(11)17/h2-7H,1H3 |
InChI Key |
RURCKAIWUQUCJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=C([N+]2=O)C=CC(=C3)Cl)[O-] |
Origin of Product |
United States |
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